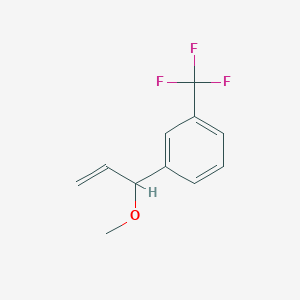

1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene

Description

1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a trifluoromethyl (-CF₃) group at the meta position and a methoxyprop-2-en-1-yl (-OCH₂CH=CH₂) substituent at the para position of the benzene ring.

For example, coupling 1-bromo-3-(trifluoromethyl)benzene with a methoxypropenyl precursor under palladium catalysis could yield the target compound.

Properties

CAS No. |

921610-62-0 |

|---|---|

Molecular Formula |

C11H11F3O |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

1-(1-methoxyprop-2-enyl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H11F3O/c1-3-10(15-2)8-5-4-6-9(7-8)11(12,13)14/h3-7,10H,1H2,2H3 |

InChI Key |

XARJURKLUVAWLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(C=C)C1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene, also known by its CAS number 921610-62-0, is an organic compound characterized by a unique structural arrangement that includes a methoxyprop-2-en-1-yl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C11H11F3O, and it has a molecular weight of 216.20 g/mol. This compound has garnered interest in various fields due to its potential biological activities, which include enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| CAS Number | 921610-62-0 |

| Molecular Formula | C11H11F3O |

| Molecular Weight | 216.20 g/mol |

| IUPAC Name | 1-(1-methoxyprop-2-enyl)-3-(trifluoromethyl)benzene |

| Canonical SMILES | COC(C=C)C1=CC(=CC=C1)C(F)(F)F |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated that this compound may exhibit enzyme inhibition properties, particularly affecting pathways involved in inflammation and cell signaling. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and interaction with cellular targets.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes that play critical roles in inflammatory responses. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological development.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound revealed promising results. The compound was tested in vitro using human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that the compound may modulate inflammatory pathways effectively.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized in vivo, with a half-life suitable for therapeutic applications. Toxicological assessments indicated that at low concentrations, the compound exhibits minimal cytotoxicity, making it a safer alternative compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methoxy-4-(1-propynyl)benzene | Contains a propynyl group instead of methoxyprop | Moderate COX inhibition |

| 4-Trifluoromethylphenol | Similar trifluoromethyl group but lacks alkenyl | Anti-inflammatory effects |

| 2-Methoxyphenol | Only one methoxy group without trifluoromethyl | Antioxidant properties |

Comparison with Similar Compounds

Ether Derivatives with Trifluoromethyl Substitutents

Key Observations :

Alkenyl-Substituted Trifluoromethyl Benzenes

Key Observations :

- Synthetic Efficiency : The Mizoroki–Heck reaction () achieved an 85% yield for compound VI, but competing esterification byproducts (e.g., IV, 15%) highlight the need for optimized conditions .

- Alkene Geometry : The (E)-configuration in VI contrasts with the target compound’s methoxypropenyl group, which may adopt different stereochemistry depending on synthesis routes.

Pharmacologically Active Trifluoromethyl Derivatives

Key Observations :

Substituent Position and Electronic Effects

- Ortho vs. Meta vs. Para :

Preparation Methods

Method A: Grignard Reaction

One effective method involves the use of Grignard reagents. The synthesis begins with the preparation of a Grignard reagent from brominated trifluoromethylbenzene:

Step 1 : Formation of Grignard Reagent

- Brominated trifluoromethylbenzene is treated with magnesium turnings in dry tetrahydrofuran (THF) under an inert atmosphere.

Step 2 : Reaction with Ketene

- The Grignard reagent is then reacted with ketene in the presence of a transition metal catalyst, typically iron or ruthenium, at low temperatures (0 to -10 °C). This step leads to the formation of an intermediate that subsequently rearranges to yield the desired product.

Alternative Method: Direct Alkylation

Another method involves direct alkylation of a suitable precursor:

Step 1 : Preparation of the Alkylating Agent

- The methoxyprop-1-en-1-yl group can be synthesized from methanol and propylene oxide under acidic conditions.

Step 2 : Electrophilic Aromatic Substitution

- The prepared alkylating agent is then introduced to a solution of trifluoromethylbenzene, facilitating electrophilic aromatic substitution to yield 1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene.

Yield and Purification

The overall yield for these reactions typically ranges between 70% to 85%, depending on reaction conditions and purification methods employed. Common purification techniques include:

- Flash column chromatography

- Recrystallization from suitable solvents

The following table summarizes key findings related to the preparation methods, including yields and conditions:

| Method | Key Steps | Yield (%) | Conditions |

|---|---|---|---|

| Grignard Route | Grignard formation + reaction with ketene | 78 - 85 | THF, -10 °C |

| Direct Alkylation | Methanol + propylene oxide + electrophilic substitution | 70 - 81 | Acidic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.